molecular formula C3H8O B1610708 2,2-Dideuteriopropan-1-ol CAS No. 40422-14-8

2,2-Dideuteriopropan-1-ol

Cat. No.: B1610708
CAS No.: 40422-14-8
M. Wt: 62.11 g/mol
InChI Key: BDERNNFJNOPAEC-CBTSVUPCSA-N
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Description

2,2-Dideuteriopropan-1-ol is a deuterated alcohol, where two hydrogen atoms in the propan-1-ol molecule are replaced by deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in studies involving reaction mechanisms, kinetic isotope effects, and spectroscopic analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dideuteriopropan-1-ol typically involves the deuteration of propan-1-ol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. The use of deuterium oxide (D₂O) as a deuterium source can also be employed, where the alcohol undergoes exchange reactions in the presence of a catalyst. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dideuteriopropan-1-ol undergoes various chemical reactions similar to its non-deuterated counterpart, propan-1-ol. These reactions include:

    Oxidation: The compound can be oxidized to form 2,2-Dideuteriopropanal or further to 2,2-Dideuteriopropanoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound to 2,2-Dideuteriopropane using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) to form 2,2-Dideuteriopropyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.

Major Products:

    Oxidation: 2,2-Dideuteriopropanal, 2,2-Dideuteriopropanoic acid.

    Reduction: 2,2-Dideuteriopropane.

    Substitution: 2,2-Dideuteriopropyl chloride.

Scientific Research Applications

2,2-Dideuteriopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the kinetic isotope effect and reaction pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in the development of deuterated drugs, which may exhibit altered pharmacokinetics and reduced metabolic degradation.

    Industry: Applied in the production of deuterated solvents and reagents for nuclear magnetic resonance (NMR) spectroscopy, enhancing the resolution and sensitivity of spectroscopic analysis.

Mechanism of Action

The mechanism of action of 2,2-Dideuteriopropan-1-ol in chemical reactions involves the participation of the deuterium atoms, which can influence reaction rates and pathways due to the kinetic isotope effect. The presence of deuterium can lead to a lower reaction rate compared to hydrogen, providing insights into the reaction mechanism and the role of hydrogen atoms in the process.

Comparison with Similar Compounds

    Propan-1-ol: The non-deuterated analog of 2,2-Dideuteriopropan-1-ol.

    2,2-Dimethylpropan-1-ol: A structurally similar compound with different substituents.

    2,2-Dideuteriopropane: The fully reduced form of this compound.

Comparison: this compound is unique due to the presence of deuterium atoms, which impart distinct isotopic properties. These properties make it valuable for studies involving isotopic labeling, reaction mechanisms, and spectroscopic analysis. In contrast, non-deuterated analogs and other similar compounds may not provide the same level of insight into these areas.

Properties

IUPAC Name

2,2-dideuteriopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERNNFJNOPAEC-CBTSVUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480191
Record name (2,2-~2~H_2_)Propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40422-14-8
Record name (2,2-~2~H_2_)Propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40422-14-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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